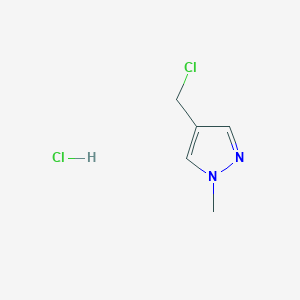

4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-1-methylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-4-5(2-6)3-7-8;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGPQOYGZVAPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154312-86-4 | |

| Record name | 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride: Properties, Synthesis, and Applications

Introduction

4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry and drug discovery. The pyrazole scaffold itself is a privileged structure, found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The addition of a reactive chloromethyl group to the 1-methyl-1H-pyrazole core creates a versatile electrophilic intermediate, enabling chemists to readily introduce the pyrazole moiety into a wide range of molecular architectures.[3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The hydrochloride salt form of 4-(chloromethyl)-1-methyl-1H-pyrazole enhances its stability and solubility in aqueous media compared to its free base, facilitating its use in various reaction conditions.[4] Key identifying and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 154312-86-4 | [5] |

| Molecular Formula | C₅H₈Cl₂N₂ | [5] |

| Molecular Weight | 167.04 g/mol | [5] |

| Appearance | Solid | [5] |

| InChI Key | DDGPQOYGZVAPAN-UHFFFAOYSA-N | [5] |

| SMILES String | Cl.Cn1cc(CCl)cn1 | [5] |

Note: The free base, 4-(chloromethyl)-1-methyl-1H-pyrazole, has a CAS number of 735241-98-2 and a molecular weight of 130.58 g/mol .[4][6]

Synthesis and Purification

The primary industrial and laboratory-scale synthesis of this compound involves the chloromethylation of a 1-methyl-1H-pyrazole precursor. This electrophilic aromatic substitution reaction introduces the reactive chloromethyl group onto the pyrazole ring.

General Synthetic Pathway

The synthesis is typically achieved by reacting 1-methyl-1H-pyrazole with a chloromethylating agent, such as chloromethyl methyl ether (MOMCl) or a combination of formaldehyde and hydrochloric acid, in the presence of a strong acid catalyst.[3] The acid catalyst is crucial for activating the chloromethylating agent and facilitating the electrophilic attack on the electron-rich pyrazole ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chloromethylation

The following is a representative, self-validating protocol for the synthesis.

-

Vessel Preparation: To a jacketed glass reactor inerted with dry nitrogen, add the chosen solvent (e.g., 1,2-dichloroethane). Begin stirring and cool the vessel to 0-5°C using a circulating chiller.

-

Reagent Addition: Slowly add the starting material, 1-methyl-1H-pyrazole, to the cooled solvent. In a separate, dry addition funnel, prepare the chloromethylating agent (e.g., thionyl chloride or chloromethyl methyl ether).[7]

-

Reaction Execution: Add the chloromethylating agent dropwise to the stirred pyrazole solution, ensuring the internal temperature does not exceed 10°C. The causality for this slow, cooled addition is to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

-

Reaction Monitoring & Quenching: Allow the reaction to stir at room temperature for several hours (typically 12-16 hours).[7] Monitor the reaction's completion via an appropriate analytical method (e.g., TLC or LC-MS). Once complete, the reaction can be carefully quenched by pouring it over ice.

-

Workup & Isolation: The resulting mixture is concentrated under reduced pressure. The residue is then washed with a non-polar solvent like tert-butyl methyl ether to precipitate the hydrochloride salt and remove non-polar impurities.[7]

-

Purification: The crude solid is collected by vacuum filtration. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) is performed to yield the final, purified this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity makes the compound an excellent alkylating agent, specifically for introducing the "1-methyl-1H-pyrazol-4-ylmethyl" moiety into other molecules.[3]

Nucleophilic Substitution (Sₙ2) Reactions

The primary reaction pathway is nucleophilic substitution, most often following an Sₙ2 mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step.

Caption: Generalized Sₙ2 reaction at the chloromethyl group.

Common nucleophiles used in reactions with this substrate include:

-

Amines (R-NH₂): To form aminomethyl-pyrazoles.

-

Thiols (R-SH): To form thiomethyl-pyrazoles.

-

Alcohols/Phenols (R-OH): To form ether linkages.

-

Cyanide (CN⁻): To extend the carbon chain.

Applications in Research and Development

The pyrazole core is a bioisostere for benzene and other aromatic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[8] This makes this compound a valuable starting material in several R&D areas.

-

Pharmaceuticals: The compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3]

-

Agrochemicals: Its derivatives are utilized in the development of novel insecticides and herbicides.[3] The pyrazole moiety can interfere with biological processes in target pests.[3]

-

Materials Science: It can be used in the synthesis of specialty polymers and functional materials where the pyrazole group can impart specific electronic or coordination properties.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its reactive nature and potential hazards.

Hazard Profile

Based on available safety data, the compound and its structural analogs are classified with the following hazards.[9][10][11]

| Hazard Type | GHS Statement | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[9][11] |

| Skin | H315 | Causes skin irritation.[9][10][11] |

| Eyes | H319 | Causes serious eye irritation.[9][10][11] |

| Respiratory | H335 | May cause respiratory irritation.[9][11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[9][12]

-

Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat to prevent skin exposure.[9][12]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

General Hygiene: Avoid breathing dust.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage

To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:

-

Temperature: 2-8°C.[7]

-

Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.[7][13]

-

Container: Keep in a tightly sealed, properly labeled container in a dry, cool, and well-ventilated place.[10][12]

Conclusion

This compound is a highly valuable and versatile reagent in chemical synthesis. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable and efficient method for incorporating the 1-methyl-pyrazole scaffold into novel molecules. For researchers in drug discovery and agrochemical development, this compound serves as a fundamental building block for creating new chemical entities with potentially significant biological activity. Adherence to strict safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

- Benchchem. 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride.

- CymitQuimica. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydrochloride.

- Sigma-Aldrich. This compound AldrichCPR 154312-86-4.

- ChemicalBook. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE.

- LookChem. 4-(Chloromethyl)

- Sigma-Aldrich. 4-(Chloromethyl)

- Biosynth.

- Thermo Fisher Scientific.

- TCI Chemicals.

- CymitQuimica. Safety Data Sheet - 3-(chloromethyl)-1-propyl-1H-pyrazole.

- PubChem. 1-[4-(chloromethyl)phenyl]-1H-pyrazole.

- BLDpharm. 735241-98-2 | 4-(Chloromethyl)-1-methyl-1H-pyrazole.

- PharmaBlock. Pyrazoles in Drug Discovery.

- Advanced ChemBlocks. 4-(chloromethyl)-1-methyl-1H-pyrazole 97%.

- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Asati, V., et al. (2022).

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]

- 5. This compound AldrichCPR 154312-86-4 [sigmaaldrich.com]

- 6. 4-(chloromethyl)-1-methyl-1H-pyrazole 97% | CAS: 735241-98-2 | AChemBlock [achemblock.com]

- 7. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE | 143426-52-2 [chemicalbook.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. biosynth.com [biosynth.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 735241-98-2|4-(Chloromethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

The Synthetic Keystone: A Technical Guide to 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole in Modern Medicinal Chemistry

The pyrazole nucleus stands as a "privileged scaffold" in contemporary drug discovery, a testament to its remarkable metabolic stability and versatile physicochemical properties.[1][2] This five-membered aromatic heterocycle is a cornerstone in the architecture of numerous clinically approved therapeutics, from blockbuster kinase inhibitors to agents targeting neuroinflammation.[1][3] Its capacity for diverse substitution patterns allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.[3][4]

Within this vital class of building blocks, 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS No: 154312-86-4) has emerged as a particularly valuable synthetic intermediate.[5] The presence of a reactive chloromethyl group at the C4 position provides a crucial electrophilic handle for the strategic introduction of the 1-methyl-1H-pyrazole moiety into complex molecular frameworks.[4] This guide, intended for the discerning researcher, will provide an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a particular focus on its role in the development of next-generation therapeutics.

Core Synthetic Applications: A Gateway to Bioactive Molecules

The primary utility of this compound lies in its susceptibility to nucleophilic substitution reactions at the chloromethyl carbon. This SN2-type reactivity allows for the facile formation of new carbon-heteroatom bonds, making it an ideal reagent for linking the pyrazole core to various pharmacophores.

Nucleophilic Substitution: The Workhorse Reaction

The electron-withdrawing nature of the pyrazole ring, coupled with the inherent reactivity of a primary alkyl chloride, renders the methylene carbon of this compound highly susceptible to attack by a wide range of nucleophiles. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the generated hydrochloric acid.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred. These solvents can solvate the cation of the base while leaving the nucleophile relatively "bare" and thus more reactive. They are also generally inert to the electrophile and nucleophile.

-

Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed. The choice of base depends on the strength of the nucleophile and the desired reaction temperature. For instance, a weaker nucleophile might require a stronger base to facilitate the reaction.

-

Temperature: Reactions are often carried out at room temperature, but gentle heating may be required to drive the reaction to completion, especially with less reactive nucleophiles.

Below is a summary of typical nucleophilic substitution reactions with this compound:

| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Product Type | Representative Yield (%) |

| Primary Amines | Piperazine | K₂CO₃ | MeCN | 4-((Piperazin-1-yl)methyl)-1-methyl-1H-pyrazole | >90 |

| Secondary Amines | Morpholine | Et₃N | THF | 4-((Morpholino)methyl)-1-methyl-1H-pyrazole | 85-95 |

| Thiols | Thiophenol | K₂CO₃ | DMF | 1-Methyl-4-((phenylthio)methyl)-1H-pyrazole | >90 |

| Alkoxides | Sodium methoxide | N/A | Methanol | 4-(Methoxymethyl)-1-methyl-1H-pyrazole | 80-90 |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Application in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

A prominent and therapeutically relevant application of this compound is in the synthesis of potent and selective inhibitors of monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid neurotransmitter 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL leads to elevated levels of 2-AG, which in turn modulates cannabinoid receptors (CB1 and CB2), exerting analgesic, anti-inflammatory, and neuroprotective effects.[3]

The patent WO2019134985A1 details the synthesis of a series of octahydropyrido[1,2-a]pyrazines as MAGL inhibitors, wherein this compound is used as a key building block.

Experimental Protocol: Synthesis of a MAGL Inhibitor Intermediate

The following protocol is adapted from the general procedures outlined for the synthesis of MAGL inhibitors and demonstrates the practical application of this compound.

Step 1: N-Alkylation of a Piperazine Derivative

-

To a stirred solution of a suitable piperazine derivative (1.0 eq.) in acetonitrile (MeCN, 10 mL per mmol of piperazine), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add a solution of this compound (1.1 eq.) in MeCN dropwise at room temperature.

-

Stir the reaction mixture at 50 °C for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired N-alkylated piperazine intermediate.

Self-Validating System: The progress of the reaction can be unequivocally monitored by LC-MS, observing the disappearance of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio. The final product's structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the N-alkylation of a piperazine derivative.

The MAGL Signaling Pathway and Therapeutic Rationale

Inhibition of MAGL by molecules synthesized using this compound has profound effects on neuroinflammatory signaling cascades. The primary mechanism involves the preservation of 2-AG, which then acts on cannabinoid receptors.

Key aspects of the MAGL signaling pathway:

-

2-AG Degradation: Under normal physiological conditions, MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.

-

Pro-inflammatory Mediator Production: Arachidonic acid is a precursor to pro-inflammatory prostaglandins, which are implicated in neuroinflammation and pain.

-

Endocannabinoid Signaling: 2-AG is an agonist for both CB1 and CB2 cannabinoid receptors. Activation of these receptors generally leads to a reduction in neurotransmitter release and a dampening of inflammatory responses.

-

Effect of MAGL Inhibition: By blocking MAGL, the concentration of 2-AG increases, leading to enhanced activation of CB1 and CB2 receptors. This simultaneously reduces the production of pro-inflammatory prostaglandins from arachidonic acid. This dual action makes MAGL inhibitors a promising therapeutic strategy for neurodegenerative diseases, chronic pain, and certain cancers.[1][3]

Diagram of the MAGL Signaling Pathway:

Caption: The dual-action mechanism of MAGL inhibition.

Synthesis of this compound

The reliable synthesis of the title compound is a prerequisite for its use in drug discovery programs. A common and efficient method involves a three-step sequence starting from readily available precursors.

Recommended Synthetic Protocol

Step 1: Vilsmeier-Haack Formylation of a Hydrazone

-

Prepare the Vilsmeier reagent in situ by the slow addition of phosphorus oxychloride (POCl₃, 1.5 eq.) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq.).

-

To this reagent, add the appropriate hydrazone precursor (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.

-

The resulting precipitate, 1-methyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Aldehyde to the Alcohol

-

Suspend 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol (MeOH).

-

Cool the suspension to 0 °C and add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (1-methyl-1H-pyrazol-4-yl)methanol.

Step 3: Chlorination of the Alcohol

-

Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq.) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq.) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

-

The resulting residue is 4-(chloromethyl)-1-methyl-1H-pyrazole, which can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane.

Diagram of the Synthesis of the Title Compound:

Caption: Synthetic route to this compound.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its straightforward reactivity, coupled with the desirable properties of the pyrazole scaffold, makes it an essential tool for the synthesis of complex bioactive molecules. The successful application of this intermediate in the development of MAGL inhibitors for neuroinflammatory disorders underscores its significance in the quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the synthetic potential of this key intermediate in their drug discovery endeavors.

References

-

Nomura, D. K., et al. (2011). Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation. Science, 334(6057), 809–813. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

-

LookChem. (2017). This compound Safety Data Sheet. [Link]

-

Patsnap Synapse. (2024). What are MAGL inhibitors and how do they work?. [Link]

- WO2019134985A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors. (2019).

-

Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318. [Link]

-

Organic Syntheses. (2013). Working with Hazardous Chemicals. Org. Synth., 90, 251-260. [Link]

-

PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]

Sources

- 1. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One moment, please... [chemistrysteps.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, a critical building block in pharmaceutical and agrochemical research. The pyrazole core is a privileged scaffold in medicinal chemistry, and the introduction of a reactive chloromethyl group at the C4-position provides a versatile handle for further molecular elaboration.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles. We will delve into the strategic rationale behind the chosen pathway, provide in-depth experimental procedures, and discuss critical parameters for process optimization and safety.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4][5] The versatility of the pyrazole ring system allows for substitution at various positions, enabling fine-tuning of a molecule's physicochemical properties and biological activity.

The target molecule, this compound, is a particularly valuable synthetic intermediate. The N1-methyl group provides metabolic stability and modulates the electronic properties of the ring. The key feature is the chloromethyl group at the C4-position, which acts as a potent electrophile, readily participating in nucleophilic substitution reactions.[2] This reactivity allows for the straightforward introduction of the 1-methyl-1H-pyrazole moiety into more complex molecular architectures, a common strategy in the design of novel therapeutic agents and functional materials. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, often rendering it a more soluble, crystalline solid.[2]

Strategic Synthesis Pathway: A Retrosynthetic Approach

The chosen synthetic strategy hinges on a robust and logical sequence starting from a commercially available precursor. The most direct and reliable pathway involves the chlorination of a hydroxymethyl intermediate, which itself is readily prepared.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a clear path from the target molecule to simple starting materials. The key disconnection is at the C-Cl bond, pointing to (1-methyl-1H-pyrazol-4-yl)methanol as the immediate precursor. This alcohol can be synthesized from the corresponding aldehyde, which in turn is accessible from 1-methyl-1H-pyrazole via a Vilsmeier-Haack formylation reaction.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The forward synthesis, therefore, comprises three primary stages:

-

Formylation: Introduction of a formyl group (-CHO) onto the C4-position of the 1-methyl-1H-pyrazole ring.

-

Reduction: Conversion of the formyl group to a hydroxymethyl group (-CH₂OH).

-

Chlorination & Salt Formation: Substitution of the hydroxyl group with a chlorine atom using a suitable chlorinating agent, followed by formation of the hydrochloride salt.

Caption: Overall workflow for the synthesis pathway.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems like pyrazoles. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium ion, is the active electrophile.

Protocol:

-

Equip a three-necked, round-bottomed flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

In an ice bath (0-5 °C), add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring. Allow the Vilsmeier reagent to form over 30 minutes.

-

Dissolve 1-methyl-1H-pyrazole in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved via column chromatography on silica gel.

Stage 2: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol

This step involves the straightforward reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is chosen for its selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to stronger reducing agents like lithium aluminum hydride (LAH).

Protocol:

-

Dissolve the 1-methyl-1H-pyrazole-4-carbaldehyde from Stage 1 in methanol in a round-bottomed flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the target alcohol, which is often pure enough for the next step.

Stage 3: Synthesis of this compound

The conversion of the alcohol to the corresponding alkyl chloride is effectively achieved using thionyl chloride (SOCl₂). This reagent is highly advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and easily removed, simplifying the work-up. The reaction proceeds via an SNi (internal nucleophilic substitution) mechanism. The in-situ generated HCl gas reacts with the product's free base to form the final hydrochloride salt. A similar procedure is documented for the synthesis of 1-(4-(chloromethyl)phenyl)-1H-pyrazole.[6]

Protocol:

-

Equip a dry, three-necked, round-bottomed flask with a dropping funnel, magnetic stirrer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution trap).

-

Dissolve the (1-methyl-1H-pyrazol-4-yl)methanol from Stage 2 in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) dropwise via the dropping funnel. Caution: The reaction is exothermic and releases toxic SO₂ and HCl gases.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, a precipitate of the hydrochloride salt should form.

-

The product can be isolated by filtration. If it remains in solution, concentrate the mixture under reduced pressure.

-

Wash the resulting solid residue with cold tert-butyl methyl ether (TBME) or diethyl ether to remove any non-polar impurities and unreacted thionyl chloride.

-

Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.

Key Reaction Parameters and Data Summary

| Parameter | Stage 1: Formylation | Stage 2: Reduction | Stage 3: Chlorination |

| Key Reagents | 1-methyl-1H-pyrazole, POCl₃, DMF | 1-methyl-1H-pyrazole-4-carbaldehyde, NaBH₄ | (1-methyl-1H-pyrazol-4-yl)methanol, SOCl₂ |

| Molar Ratio (vs. Substrate) | POCl₃: ~1.1 eq. | NaBH₄: ~1.0-1.5 eq. | SOCl₂: ~1.1-1.5 eq. |

| Solvent | Anhydrous DMF | Methanol | Anhydrous DCM |

| Temperature | 0 °C then 60-70 °C | 0 °C then RT | 0 °C then RT |

| Reaction Time | 2-4 hours | 1-2 hours | 2-3 hours |

| Typical Yield | 75-85% | 90-98% | 85-95% |

| Work-up | Aqueous quench & extraction | Aqueous quench & extraction | Filtration or concentration & wash |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Always handle in a fume hood with acid-resistant gloves and safety goggles.

-

Phosphorus Oxychloride (POCl₃): Corrosive and toxic. Reacts with water. Handle with the same precautions as thionyl chloride.

-

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid to produce flammable hydrogen gas. Add portion-wise to control the reaction rate.

-

Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Minimize exposure and use appropriate ventilation.

Conclusion

The synthesis pathway detailed in this guide represents a robust, scalable, and efficient method for producing high-purity this compound. By leveraging well-established and high-yielding reactions—Vilsmeier-Haack formylation, selective aldehyde reduction, and thionyl chloride-mediated chlorination—this protocol provides a reliable foundation for accessing this key synthetic building block. The insights into reaction mechanisms, parameter optimization, and safety considerations are intended to empower researchers to confidently and successfully incorporate this valuable intermediate into their drug discovery and development programs.

References

-

Faria, R. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Aggarwal, N., & Kumar, R. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Cogent Chemistry, 1(1). Available at: [Link]

-

Slideshare. (n.d.). Synthesis of Pyrazole. Slideshare. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]

-

Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. Available at: [Link]

-

PubChemLite. (n.d.). 4-(chloromethyl)-1h-pyrazole hydrochloride. PubChemLite. Available at: [Link]

-

de Oliveira, C. S. A., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(11), 1435. Available at: [Link]

-

RSC Publishing. (2020). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Available at: [Link]

-

Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

-

Dong, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4567. Available at: [Link]

-

Rostom, S. A. F., et al. (2003). Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-74. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE | 143426-52-2 [chemicalbook.com]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology drug discovery, the targeting of mitotic kinases has emerged as a promising therapeutic strategy. Among these, the Aurora kinases, a family of serine/threonine kinases, play a pivotal role in regulating cell division.[1][2][3] Their dysregulation, particularly the overexpression of Aurora B and C, is a common feature in a wide array of human cancers, making them attractive targets for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of GSK1070916 (CAS number for the associated research compound is often cited as 735241-98-2, though more definitively linked to its chemical structure), a highly potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.[2][3] Developed by GlaxoSmithKline, GSK1070916 has demonstrated significant anti-proliferative activity in numerous cancer cell lines and preclinical xenograft models, positioning it as a valuable tool for cancer research and a potential candidate for clinical development.[1][3][4]

Chemical Structure and Properties

GSK1070916 is a complex heterocyclic molecule belonging to the 7-azaindole class of compounds.[2][5] Its intricate structure is key to its high affinity and selectivity for the ATP-binding pocket of Aurora B and C kinases.

-

IUPAC Name: 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea

-

Molecular Formula: C₃₀H₃₃N₇O

-

Molecular Weight: 507.63 g/mol

-

SMILES: CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C

The key structural features contributing to its potent activity include the 7-azaindole core, which serves as a scaffold, and the introduction of a 2-aryl group with a basic amine, a modification that significantly enhances its cellular activity.[2]

Mechanism of Action: Targeting Mitotic Progression

GSK1070916 exerts its anti-cancer effects by selectively inhibiting the enzymatic activity of Aurora B and Aurora C kinases.[1][2] These kinases are crucial components of the chromosomal passenger complex (CPC), which orchestrates key mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

As an ATP-competitive inhibitor, GSK1070916 binds to the ATP-binding site of Aurora B and C, preventing the phosphorylation of their downstream substrates.[2][6] A critical substrate of Aurora B is histone H3 at serine 10 (H3S10ph), the phosphorylation of which is a hallmark of mitotic cells. Treatment of cancer cells with GSK1070916 leads to a dose-dependent decrease in H3S10ph levels.[1]

The inhibition of Aurora B and C by GSK1070916 disrupts the proper alignment of chromosomes at the metaphase plate and interferes with the spindle assembly checkpoint. Consequently, treated cells fail to complete mitosis correctly, leading to endoreduplication and the formation of polyploid cells.[1] This aberrant cell division ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1]

A noteworthy characteristic of GSK1070916 is its extremely slow dissociation from Aurora B, with a half-life of over 480 minutes, which contributes to its sustained cellular activity.[2]

Signaling Pathway Diagram

Caption: Inhibition of Aurora B by GSK1070916 disrupts multiple stages of mitosis.

Quantitative Biological Activity

GSK1070916 exhibits potent inhibitory activity against Aurora B and C kinases, with significantly lower potency against the closely related Aurora A kinase, highlighting its selectivity.[2][6] Its anti-proliferative effects have been demonstrated across a broad range of human cancer cell lines.[1]

| Target/Assay | IC50 / Ki (nM) | Cell Line | EC50 (nM) |

| Enzymatic Activity | |||

| Aurora B | Ki: 0.38 ± 0.29 | ||

| Aurora C | Ki: 1.5 ± 0.4 | ||

| Aurora A | Ki: >250-fold selective over B | ||

| Anti-proliferative Activity | |||

| A549 (Lung Carcinoma) | A549 | 7 | |

| Over 100 tumor cell lines | Various | <10 (median) | |

| Colo205 (Colon Adenocarcinoma) | Colo205 | Not specified | |

| HL-60 (Promyelocytic Leukemia) | HL-60 | Not specified |

Experimental Protocols

Synthesis of GSK1070916

The synthesis of GSK1070916 is a multi-step process involving the construction of the core 7-azaindole scaffold followed by the introduction of the pyrazole and phenylurea moieties. The key publication by Adams et al. (2010) in the Journal of Medicinal Chemistry details the synthetic route.[2][3] While a step-by-step protocol is extensive and proprietary, the general strategy involves:

-

Synthesis of the 2-aryl-7-azaindole core: This typically involves a palladium-catalyzed cross-coupling reaction to attach the aryl group to the azaindole ring.

-

Functionalization of the azaindole: Introduction of the pyrazole group at the 4-position of the azaindole.

-

Final assembly: Coupling of the phenylurea component to the pyrazole ring to yield the final GSK1070916 molecule.

In Vitro Kinase Inhibition Assay

The potency and selectivity of GSK1070916 against Aurora kinases can be determined using a variety of in vitro kinase assay formats. A common method is a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP into a peptide substrate.

Step-by-Step Methodology:

-

Prepare Assay Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, BSA, and DTT.

-

Compound Dilution: Prepare a serial dilution of GSK1070916 in DMSO.

-

Enzyme and Substrate Preparation: Dilute the recombinant Aurora kinase (A, B, or C) and its specific peptide substrate in the assay buffer.

-

Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and GSK1070916 (or DMSO for control). Initiate the reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes).

-

Reaction Termination: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

-

Quantification: Wash the membranes to remove unincorporated [γ-³³P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of GSK1070916 and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.

Preclinical and Clinical Development

GSK1070916 has demonstrated significant anti-tumor activity in various human tumor xenograft models, including those for colon, breast, lung, and leukemia.[1][4] In these models, administration of GSK1070916 led to a dose-dependent inhibition of histone H3 phosphorylation in tumor tissues and, in some cases, tumor regression.[2][3]

A Phase I clinical trial (NCT01118611) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors. The outcomes of this trial will be crucial in determining the future clinical development path for this promising Aurora kinase inhibitor.

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action. Its ability to disrupt mitosis and induce apoptosis in cancer cells, coupled with its demonstrated efficacy in preclinical models, underscores its potential as a targeted cancer therapeutic. This technical guide provides a foundational understanding of the chemical, biological, and pharmacological properties of GSK1070916, serving as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation and clinical evaluation are warranted to fully elucidate the therapeutic potential of this promising molecule.

References

-

Hardwicke, M. A., Oleykowski, C. A., Plant, R., Wang, J., Liao, Q., Moss, K., Newlander, K., Adams, J. L., Dhanak, D., Yang, J., Lai, Z., Sutton, D., & Patrick, D. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808–1817. [Link]

-

Adams, N. D., Adams, J. L., Burgess, J. L., Chaudhari, A. M., Copeland, R. A., Donatelli, C. A., Drewry, D. H., Fisher, K. E., Hamajima, T., Hardwicke, M. A., Huffman, W. F., Koretke-Brown, K. K., Lai, Z. V., McDonald, O. B., Nakamura, H., Newlander, K. A., Oleykowski, C. A., Parrish, C. A., Patrick, D. R., … Dhanak, D. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973–4001. [Link]

-

PubChem. (n.d.). Gsk-1070916. National Center for Biotechnology Information. Retrieved from [Link]

-

Hardwicke, M. A., Oleykowski, C. A., & Plant, R. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft. Semantic Scholar. [Link]

-

Adams, N. D., Adams, J. L., Burgess, J. L., Chaudhari, A. M., Copeland, R. A., Donatelli, C. A., Drewry, D. H., Fisher, K. E., Hamajima, T., Hardwicke, M. A., Huffman, W. F., Koretke-Brown, K. K., Lai, Z. V., McDonald, O. B., Nakamura, H., Newlander, K. A., Oleykowski, C. A., Parrish, C. A., Patrick, D. R., … Dhanak, D. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(10), 3973–4001. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. Retrieved from [Link]

-

Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics. [Link]

Sources

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its utility in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds, is significant.[3] The compound's structure, featuring a pyrazole ring, a reactive chloromethyl group, and a hydrochloride salt, dictates its physicochemical properties, most notably its solubility.[3] Understanding the solubility of this compound is paramount for researchers in drug development and process chemistry, as it influences reaction kinetics, purification strategies, and formulation development.

This guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its solubility in various solvent systems, provides a detailed experimental protocol for its quantitative determination, and offers guidance on safe handling.

Compound Profile

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 154312-86-4 | [1] |

| Molecular Formula | C₅H₈Cl₂N₂ | [1] |

| Molecular Weight | 167.04 g/mol | [1] |

| Form | Solid | [1] |

| Melting Point | 94 °C | [4] |

| Structure | Cl.Cn1cc(CCl)cn1 | [1] |

Theoretical Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] As a hydrochloride salt, this compound is an ionic compound and is expected to exhibit higher solubility in polar solvents. The presence of the pyrazole ring and the chloromethyl group also contributes to its overall polarity and potential for hydrogen bonding.

Factors Influencing Solubility

Several factors inherent to the molecule's structure and the solvent's properties influence the dissolution process:

-

Ionic Nature : The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base. This ionic character generally enhances solubility in polar protic solvents like water, where the salt can dissociate into its constituent ions.[5]

-

Hydrogen Bonding : The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the presence of the hydrochloride provides a proton that can interact with polar solvents.

-

Crystal Lattice Energy : For the solid to dissolve, the solvent molecules must provide sufficient energy to overcome the crystal lattice energy of the salt.[5] The melting point of 94 °C suggests a moderately stable crystal lattice.[4]

-

Common Ion Effect : In aqueous solutions containing chloride ions (e.g., hydrochloric acid), the solubility of this compound may be suppressed due to the common ion effect.[5]

Expected Solubility in Different Solvent Classes

Based on these principles, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The high polarity and hydrogen bonding capability of these solvents can effectively solvate the ions of the hydrochloride salt. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate cations and anions, though they lack hydrogen bond donating ability. DMSO is often an excellent solvent for poorly soluble compounds.[6] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The non-polar nature of these solvents cannot effectively overcome the crystal lattice energy of the ionic salt.[1] |

The following diagram illustrates the logical relationship between solvent polarity and the expected solubility of an ionic compound like this compound.

Caption: Logical flow for predicting solubility.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[7][8] This method involves equilibrating an excess of the solid compound in the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the supernatant.

Protocol: Shake-Flask Method for Solubility Determination

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using a precise analytical method for quantification.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, methanol, acetonitrile, toluene)

-

Scintillation vials or sealed flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

2. Experimental Workflow:

The following diagram outlines the key steps in the shake-flask solubility determination process.

Caption: Experimental workflow for the shake-flask method.

3. Detailed Methodology:

-

Step 1: Preparation

-

Add an excess amount of this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Step 2: Equilibration

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[8]

-

-

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

-

Step 4: Sampling and Filtration

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any fine, undissolved particles.

-

-

Step 5: Quantification

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the filtered sample and the calibration standards using a validated HPLC method.

-

Construct a calibration curve and determine the concentration of the compound in the sample. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

-

Storage : Store in a cool, dry place away from incompatible materials. The compound is classified as a combustible solid.[1]

-

First Aid :

-

In case of skin contact : Wash off with soap and plenty of water.[9]

-

In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

If inhaled : Move the person into fresh air.[9]

-

If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] In all cases of exposure, consult a physician.[9]

-

References

-

Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

-

LookChem. This compound Safety Data Sheets(SDS). [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. python-api.junjo.ai [python-api.junjo.ai]

- 3. m.youtube.com [m.youtube.com]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. enamine.net [enamine.net]

- 8. scielo.br [scielo.br]

- 9. thecalculatedchemist.com [thecalculatedchemist.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, a reactive intermediate crucial in pharmaceutical synthesis. Adherence to these guidelines is paramount for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding personnel.

Introduction: The Chemical Significance of this compound

This compound is a heterocyclic building block characterized by a reactive chloromethyl group attached to a methyl-substituted pyrazole ring. This functional group makes it a potent alkylating agent, enabling its use in the synthesis of a wide array of more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs). The hydrochloride salt form generally enhances solubility in aqueous media, facilitating its application in various reaction conditions.

The inherent reactivity of the benzylic-like chloride, however, also renders the molecule susceptible to degradation. A thorough understanding of its stability profile is therefore not a matter of mere procedural compliance, but a foundational requirement for its effective and safe utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂N₂ | [1][2] |

| Molecular Weight | 167.04 g/mol | [1] |

| Appearance | Solid, light grey powder | [3] |

| Solubility | Soluble in water | [3] |

Recommended Storage and Handling

To maintain the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Temperature: The compound should be stored in a cool, dry, and well-ventilated place, ideally refrigerated at 2°C to 8°C .[4] For long-term storage, temperatures of -20°C are also recommended.[5]

-

Container: Keep the container tightly closed to prevent moisture ingress and potential degradation.[4][6]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, bases, and amines.[7][8]

-

Handling: All handling should be performed in a well-ventilated area or under a chemical fume hood.[6] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory to prevent skin and eye contact.[4][9]

Potential Degradation Pathways

The primary site of reactivity and potential degradation in this compound is the chloromethyl group. Drawing parallels with the known reactivity of benzyl chloride, several degradation pathways can be anticipated under forced degradation conditions.[10]

Caption: Predicted degradation pathways for this compound.

Hydrolysis

The most probable degradation pathway is hydrolysis of the chloromethyl group to the corresponding alcohol, 4-(hydroxymethyl)-1-methyl-1H-pyrazole, with the concomitant formation of hydrochloric acid.[10] This reaction is expected to be accelerated by the presence of water and at elevated temperatures, and its rate will be influenced by pH.

Oxidation

Oxidative conditions could potentially lead to the oxidation of the chloromethyl group, first to an aldehyde (4-formyl-1-methyl-1H-pyrazole) and subsequently to a carboxylic acid (1-methyl-1H-pyrazole-4-carboxylic acid).

Nucleophilic Substitution

The high reactivity of the chloromethyl group makes it susceptible to attack by various nucleophiles that may be present as impurities or in a reaction mixture. This could lead to the formation of a variety of substitution products.

Forced Degradation Studies: A Protocol

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[11] The following protocols are recommended as a starting point, with the aim of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[5][12]

Caption: Workflow for a forced degradation study.

Preparation of Test Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

Stress Conditions

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C and collect samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Maintain at room temperature and collect samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours), as hydrolysis is expected to be faster under basic conditions.

-

Neutral Hydrolysis: Dilute an aliquot with an equal volume of water and heat at 60°C. Collect samples at various time points.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature. Protect from light and sample at regular intervals.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat at 60°C in a stability chamber. Dissolve samples at different time points for analysis.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be kept in the dark under the same conditions.

Sample Analysis

All stressed samples, along with an unstressed control, should be analyzed using a validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact API from any degradation products, impurities, and excipients.[14][15] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

Recommended HPLC Conditions

The following HPLC conditions can be used as a starting point for method development and should be optimized as necessary.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Elution | Gradient elution, starting with a higher proportion of A and gradually increasing B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210-230 nm (to be optimized based on UV spectrum) |

| Injection Volume | 10 µL |

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation products generated during the forced degradation studies.

Summary of Stability Profile

The stability of this compound is intrinsically linked to its reactive chloromethyl group. The following table summarizes its expected stability under various conditions.

| Stress Condition | Expected Stability | Likely Degradation Products |

| Refrigerated (2-8°C), Dry, Dark | High | None |

| Acidic Hydrolysis (with heat) | Low to Moderate | 4-(hydroxymethyl)-1-methyl-1H-pyrazole |

| Basic Hydrolysis | Low | 4-(hydroxymethyl)-1-methyl-1H-pyrazole |

| Oxidation (e.g., H₂O₂) | Low to Moderate | 4-formyl-1-methyl-1H-pyrazole, 1-methyl-1H-pyrazole-4-carboxylic acid |

| Thermal (Dry Heat, 60°C) | Moderate | Potential for hydrolysis if moisture is present, and other thermal decomposition products |

| Photolysis (UV/Vis Light) | To be determined experimentally | Potential for radical-mediated degradation |

Conclusion

This compound is a valuable yet reactive synthetic intermediate. Its stability is critically dependent on storage conditions, with moisture and elevated temperatures being key factors promoting degradation, primarily through hydrolysis of the chloromethyl group. This guide provides a framework for the appropriate storage, handling, and stability assessment of this compound. The implementation of forced degradation studies coupled with the development of a validated stability-indicating HPLC method is essential for ensuring the quality and reliability of this important chemical building block in drug discovery and development.

References

-

Safety Data Sheet for a related pyrazole compound.[4]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[12]

-

Safety Data Sheet for a related pyrazole compound.[5]

-

Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters.[16]

-

An In-depth Technical Guide to the Stability and Storage of Benzyl Chloride.[6]

-

Forced Degradation Study in Pharmaceutical Stability.[9]

-

Development of Stability Indicating Assay Method: A Review.[14]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration.[11]

-

CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydrochloride - CymitQuimica.[3]

-

Safety Data Sheet for a related pyrazole compound.[7]

-

sigma-aldrich - Safety Data Sheet.[8]

-

This compound AldrichCPR 154312-86-4 - Sigma-Aldrich.[1]

-

This compound applications | Sigma-Aldrich.[2]

-

Stability Indicating HPLC Method Development –A Review.[15]

-

Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.[17]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.[18]

-

A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i.[19]

-

Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form.[20]

-

Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC.[21]

-

Benzyl chloride - Wikipedia.[10]

-

Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes.[22]

-

Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.[23]

-

The kinetics of the hydrolysis of the chlorinated methanes.[24]

-

Degradation Kinetics of Chlorinated Aromatic Compounds in Saturated Subsurface Environments.[25]

-

Chloromethyl: compounds, synthesis and safety.[26]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products.[13]

-

New Insights into the Photostability of Phenoxazines.[27]

-

Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates.[28]

-

An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.[29]

-

Kinetics and mechanisms of the formation of chlorinated and oxygenated polycyclic aromatic hydrocarbons during chlorination.[30] and oxygenated polycyclic aromatic hydrocarbons during chlorination. [30]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcpa.in [ijcpa.in]

- 5. biomedres.us [biomedres.us]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. scribd.com [scribd.com]

- 10. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 11. ajpsonline.com [ajpsonline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ijpsr.com [ijpsr.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. researchgate.net [researchgate.net]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 19. scispace.com [scispace.com]

- 20. ijpras.com [ijpras.com]

- 21. journals.najah.edu [journals.najah.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 72. The kinetics of the hydrolysis of the chlorinated methanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 25. Degradation Kinetics of Chlorinated Aromatic Compounds in Saturated ... - Google Books [books.google.co.uk]

- 26. chempanda.com [chempanda.com]

- 27. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Introduction: Understanding the Inherent Reactivity of Chloromethyl Pyrazole Derivatives

An In-depth Technical Guide for the Safe Handling of Chloromethyl Pyrazole Derivatives

Chloromethyl pyrazole derivatives are a class of heterocyclic compounds widely utilized as versatile intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the pyrazole core, a privileged scaffold in drug discovery, combined with a highly reactive chloromethyl group.[3][4] This side chain functions as a potent electrophile and alkylating agent, making it invaluable for introducing the pyrazole moiety into larger, more complex molecules.[5][6]

However, the very reactivity that makes these compounds synthetically useful also renders them hazardous. The chloromethyl group can readily react with biological nucleophiles, such as DNA and proteins, which underpins their potential toxicity, mutagenicity, and corrosive nature.[7][8] Therefore, a comprehensive understanding of their properties and strict adherence to rigorous safety protocols are not merely best practices but essential prerequisites for their use in any research or development setting. This guide provides a framework for risk assessment, safe handling, and emergency preparedness when working with this class of chemicals.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundational step before any experimental work involving chloromethyl pyrazole derivatives commences. This process involves identifying the specific hazards of the compound and evaluating the potential for exposure during the planned procedure.

Inherent Hazards

Chloromethyl pyrazole derivatives are typically classified under several hazard categories. While the specific profile can vary with substitution, the core hazards are consistent.[9][10][11]

-

Corrosivity: These compounds are frequently classified as corrosive.[9] Direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[9][12]

-

Irritation: Inhalation of dusts or vapors may cause severe respiratory tract irritation.[10][13]

-

Toxicity: Many are harmful if swallowed.[9][11] The toxicological properties have not always been fully investigated, warranting a cautious approach that assumes high toxicity.[9]

-

Potential for Alkylating Activity: As alkylating agents, there is a theoretical risk of mutagenicity or carcinogenicity, similar to other hazardous compounds like chloromethyl methyl ether.[7] Long-term exposure should be minimized.

Table 1: Representative Hazard Summary for Chloromethyl Pyrazole Derivatives

| Hazard Classification | Description | GHS Pictogram | Common Precautionary Statement Codes | Source |

| Skin Corrosion/Irritation (Category 1B/2) | Causes severe skin burns and irritation. | P280, P302+P352, P362+P364 | [9][10] | |

| Serious Eye Damage/Irritation (Category 1) | Causes serious eye damage. | P280, P305+P351+P338 | [9][12] | |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P270, P301+P310 | [9][10] | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Irritation | May cause respiratory irritation. | P261, P304+P340 | [9][10] |

The Risk Assessment Workflow

A dynamic risk assessment should be performed before each new procedure. The causality is simple: the inherent hazards of the material combined with the specific manipulations in an experiment dictate the level of risk.

Caption: A workflow for assessing risk before handling hazardous chemicals.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is critical. Engineering controls are the first and most important line of defense, designed to minimize exposure by isolating the hazard. PPE is the final barrier between the researcher and the chemical.[14]

Engineering Controls

-

Chemical Fume Hood: All work with chloromethyl pyrazole derivatives, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[10][15] This is the primary method to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation. Ensure safety showers and eyewash stations are nearby and unobstructed.[9]

-

Designated Area: If these compounds are used frequently, establish a designated area within the lab for their handling and storage to prevent cross-contamination.

Personal Protective Equipment (PPE)

The selection of PPE must be based on the specific hazards and the potential for exposure. Standard lab attire is insufficient.[16]

Table 2: Recommended PPE for Handling Chloromethyl Pyrazole Derivatives

| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |

| Storage/Transport (Closed Container) | Single pair, Nitrile | Safety glasses | Standard lab coat | Not required |

| Weighing Solid Compound | Double pair, Nitrile | Safety goggles and full face shield | Impervious gown with knit cuffs | Recommended if dust is likely (e.g., N95) |

| Preparing Solutions / Transfers | Double pair, Nitrile | Safety goggles and full face shield | Impervious gown with knit cuffs | Not required in a fume hood |